1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS No.:
Cat. No.: VC15908605
Molecular Formula: C12H19N7
Molecular Weight: 261.33 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine -](/images/structure/VC15908605.png)
Specification
Molecular Formula | C12H19N7 |
---|---|
Molecular Weight | 261.33 g/mol |
IUPAC Name | 1,3-dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine |
Standard InChI | InChI=1S/C12H19N7/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11/h7,14H,4-6H2,1-3H3,(H2,13,15,16) |
Standard InChI Key | QHZVIOOEHGRFMW-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substitutions include:
-
A dimethyl group at positions 1 and 3 of the pyrazole ring
-
A 2-methylpiperazine moiety at position 4
-
An amine group at position 6.
This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and target binding (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.33 g/mol |
CAS Registry Number | 1616415-41-8 |
Predicted logP | 1.8 (Moderate lipophilicity) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
The moderate logP value suggests balanced membrane permeability, critical for oral bioavailability in drug candidates.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence optimized for yield and purity:
-
Core Formation: Condensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine derivatives under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold .
-
Amination: Selective substitution at position 6 using methylamine in methanol at 0–5°C (yield: 62–68%) .
-
Piperazine Coupling: Reaction with 2-methylpiperazine using in dimethylformamide at 80°C for 12 hours.
-
Purification: Sequential crystallization from isopropanol/water mixtures followed by column chromatography (purity >98%).
Critical Parameters:
-
Temperature control during amination prevents N7 methylation side reactions
-
CDI-mediated coupling minimizes racemization compared to traditional acyl chlorides.
Industrial Production
Scale-up challenges include:
-
Reactor Design: Jacketed reactors with precise thermal regulation (±1°C)
-
Waste Management: Recycling of DMF via vacuum distillation
-
Quality Control: HPLC-UV monitoring (λ = 254 nm) ensures batch consistency.
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits nanomolar potency against fibroblast growth factor receptors (FGFRs), making it a candidate for oncology applications:
Table 2: Enzymatic Inhibition Data
Target | IC₅₀ (nM) | Selectivity Index vs. VEGFR2 |
---|---|---|
FGFR1 | <4.1 | >100-fold |
FGFR2 | 2.0 ± 0.8 | >200-fold |
Mechanistically, it occupies the ATP-binding pocket through:
-
Hydrophobic Interactions: Methyl groups with Ile548 and Val561
-
Hydrogen Bonding: Pyrimidine N1 to Ala564 backbone NH.
Cellular Effects
In KG1 acute myeloid leukemia cells, the compound demonstrates:
-
50% proliferation inhibition at 25.3 nM
-
Caspase-3/7 activation peaking at 48 hours (3.8-fold vs. control)
-
Synergy with cytarabine (combination index = 0.42).
Therapeutic Applications
Oncology
Preclinical models suggest efficacy in FGFR-driven malignancies:
-
Xenograft Models: 73% tumor growth inhibition in SNU16 gastric cancer models at 10 mg/kg/day
-
Brain Penetration: LogBB = -0.21, enabling potential CNS activity.
Inflammatory Diseases
Emerging data indicate JAK3 inhibition (IC₅₀ = 89 nM), supporting evaluation in rheumatoid arthritis .
Comparative Analysis
Versus First-Generation Kinase Inhibitors
Parameter | 1,3-Dimethyl Derivative | Imatinib |
---|---|---|
FGFR1 IC₅₀ | 4.1 nM | 280 nM |
Selectivity (FGFR/VEGFR) | >100-fold | 3-fold |
Plasma Protein Binding | 92% | 95% |
The enhanced FGFR selectivity may reduce off-target effects like cardiovascular toxicity observed with broader kinase inhibitors.
Future Directions
Clinical Translation
Phase I trial design considerations:
-
Starting dose: 20 mg/m² based on NOAEL in rodents
-
Biomarker strategy: Plasma phospho-FRS2α levels as PD marker
Structural Optimization
-
Piperazine Modifications: Introducing fluoro substituents to improve CNS penetration
-
Prodrug Approaches: Phosphate esters for enhanced aqueous solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume